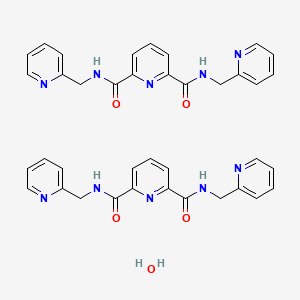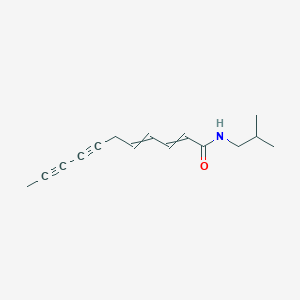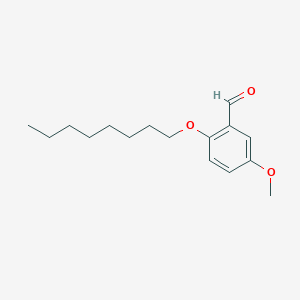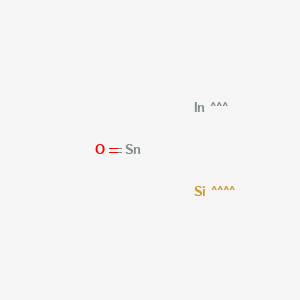
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is a complex organic compound that belongs to the family of pyridine carboxamide ligands. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry and catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate typically involves the condensation of pyridine-2,6-dicarboxylic acid with pyridine-2-ylmethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine carboxamides .
Applications De Recherche Scientifique
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can influence the reactivity and stability of the metal ions, making them useful in various catalytic and biochemical processes .
Comparaison Avec Des Composés Similaires
N,N’-bis(pyridin-2-ylmethyl)propanediamide: Similar structure but with a propanediamide backbone.
2,6-bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of pyridine.
2,6-bis(pyridine-2-carboxamido)pyridine: Similar structure but with different substituents.
Uniqueness: 2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate is unique due to its specific arrangement of pyridine rings and carboxamide groups, which allows it to form highly stable complexes with metal ions. This stability makes it particularly valuable in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
486633-07-2 |
|---|---|
Formule moléculaire |
C38H36N10O5 |
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
2-N,6-N-bis(pyridin-2-ylmethyl)pyridine-2,6-dicarboxamide;hydrate |
InChI |
InChI=1S/2C19H17N5O2.H2O/c2*25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15;/h2*1-11H,12-13H2,(H,22,25)(H,23,26);1H2 |
Clé InChI |
AGPMVKATFVYZGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.C1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![2-[(Pyridin-4-yl)methylidene]cyclohexan-1-one](/img/structure/B14248831.png)
![N-[(1Z)-1-[5-(Dimethylamino)-2-furyl]-3-(octylamino)-3-oxo-1-propen-2-yl]benzamide](/img/structure/B14248835.png)



![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![N-[1-(2,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B14248856.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14248861.png)

![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
